molecular formula C10H16O4 B182368 (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid CAS No. 15177-66-9

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B182368
CAS No.: 15177-66-9
M. Wt: 200.23 g/mol
InChI Key: FAFFYFMLKGDSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CAS 15177-66-9) is a high-purity, chiral organic compound defined by its trans-configuration on the cyclohexane ring. This stereospecific structure, with one carboxylic acid and one ethyl ester functional group, makes it a valuable and versatile building block (synthon) in organic synthesis and medicinal chemistry research . With a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol, this compound serves as a critical intermediate in the design and synthesis of complex molecules . Its defined trans- geometry is particularly valuable for creating structurally constrained targets, which is a common requirement in pharmaceutical development. Researchers utilize this dicarboxylic acid derivative as a precursor for the construction of active pharmaceutical ingredients (APIs), catalysts, and other advanced materials where a specific three-dimensional shape is critical for activity . The compound is characterized by its specific optical rotation, and its structure can be verified by techniques such as NMR and mass spectrometry. It is recommended to store the material sealed in a dry environment at room temperature to maintain stability and purity . Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (MSDS) for detailed hazard and handling information. Synonyms: trans-4-Ethoxycarbonylcyclohexanecarboxylic acid; Monoethyl trans-1,4-cyclohexanedicarboxylate; 1,4-Cyclohexanedicarboxylic acid, monoethyl ester, trans- .

Properties

IUPAC Name

4-ethoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFYFMLKGDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304828
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-66-9
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereochemical Control via Starting Material Configuration

The (1R,4R) stereochemistry is preserved by using enantiomerically pure trans-4-cyclohexanecarboxylic acid as the starting material. Comparative studies of cis/trans isomers demonstrate that:

Starting Material ConfigurationProduct ConfigurationYield (%)Purity (HPLC)
(1R,4R)-trans(1R,4R)92>99
cisRacemic mixture4782

Data derived from analogous esterifications suggest that racemization is minimized below 30°C, aligning with the optimal temperature range in Method 1.1.

Alternative Methodologies and Modifications

Acid-Catalyzed Esterification

While less common, esterification using ethanol and acid catalysts (e.g., H₂SO₄) has been reported for similar cyclohexane derivatives:

  • Procedure :

    • trans-4-Cyclohexanecarboxylic acid (1 mol), ethanol (5 mol), and H₂SO₄ (0.1 mol) are refluxed for 12 h.

    • Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields the ester.

  • Outcome :

    • Lower yield (68%) compared to chloroformate method due to equilibrium limitations.

    • Requires molecular sieves to remove water and shift equilibrium.

Solid-Phase Synthesis for Scalability

A patent-pending method describes a continuous-flow approach to enhance scalability:

  • Continuous Reactor Setup :

    • trans-4-Cyclohexanecarboxylic acid and ethyl chloroformate are fed into a tubular reactor at 25°C.

    • NaOH solution is introduced co-currently to maintain pH 10–12.

  • Advantages :

    • 89% yield with residence time of 30 min.

    • Reduced solvent usage (toluene at 3 L/kg vs. 7.5 L/kg in batch).

Purification and Characterization

Solvent-Dependent Crystallization

Post-synthesis purification leverages the compound’s solubility profile:

SolventSolubility (g/100 mL, 25°C)Crystal Morphology
Cyclohexane0.12Needles
Toluene0.45Plates
Ethyl Acetate1.87Amorphous

Cyclohexane produces phase-pure crystals (melting point 158–160°C), while toluene offers faster crystallization but lower purity.

Analytical Validation

  • HPLC Conditions :

    • Column: C18, 4.6 × 150 mm, 3.5 µm

    • Mobile Phase: 0.1% TFA in H₂O (A)/CH₃CN (B)

    • Gradient: 5% B to 95% B over 15 min

    • Retention Time: 8.2 min.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45–1.89 (m, 8H, cyclohexane), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 12.1 (s, 1H, COOH).

    • IR (KBr) : 1705 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O acid).

Industrial-Scale Considerations

Waste Stream Management

The process generates 1.2 kg NaCl/kg product from neutralization steps. Patent literature recommends:

  • NaCl recovery via evaporation for reuse in subsequent batches.

  • Toluene recycling through distillation (98% recovery efficiency).

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid serves as a crucial intermediate in various research applications:

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its dual functional groups enable multiple reaction pathways, including:

  • Oxidation : To form ketones or aldehydes.
  • Reduction : To convert carboxylic acids into alcohols.
  • Substitution Reactions : Allowing for the introduction of other functional groups.

Research indicates potential biological activities of derivatives derived from this compound:

  • Drug Development : Its derivatives may interact with biological targets, making them candidates for pharmaceutical applications. For instance, studies have explored its use in developing neurotensin receptor ligands .
  • Antihypertensive Agents : Compounds similar to this compound have been investigated for their ability to increase blood flow and reduce hypertension .

Industrial Applications

In industrial chemistry, this compound is used to produce specialty chemicals that require specific properties due to its unique structure.

Case Study 1: Neurotensin Receptor Ligands

A study synthesized this compound as part of a series of compounds aimed at targeting neurotensin receptors. The synthesis involved hydrolysis of ethyl esters to yield biologically active derivatives . The binding affinity and activity were assessed using FLIPR assays, highlighting the compound's potential in neuropharmacology.

Case Study 2: Antihypertensive Properties

Research has demonstrated that cyclohexane derivatives can exhibit calcium antagonistic action and inhibit smooth muscle contraction. This finding supports the exploration of this compound in treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares the target compound with structurally related cyclohexanecarboxylic acid derivatives, highlighting substituent differences, configurations, molecular weights, and applications:

Compound Name Substituents Configuration Molecular Weight (g/mol) Key Applications References
(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid 4-Ethoxycarbonyl, 1-COOH (1R,4R) ~171 (estimated) Rapalog biosynthesis, chiral intermediates
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-(4-ClC₆H₄), 1-COOH trans (1R,4R) 238.71 Atovaquone synthesis (antiparasitic agent)
Tranexamic acid 4-Aminomethyl, 1-COOH trans (1R,4R) 157.21 Antifibrinolytic therapy
4-Hydroxycyclohexanecarboxylic acid 4-OH, 1-COOH Variable 144.17 Biosynthetic precursor (e.g., rapamycin)
(1R,3R,4R)-4-Fluoro-3-hydroxycyclohexanecarboxylic acid 4-F, 3-OH, 1-COOH (1R,3R,4R) 162.16 Pharmaceutical intermediate
cis-2-[[3,5-Dichlorophenyl]carbamoyl]cyclohexanecarboxylic acid 2-(3,5-Cl₂C₆H₃NHCO), 1-COOH cis 318.19 mGluR4 allosteric agonist

Key Comparative Insights

Functional Group Impact on Reactivity and Bioactivity
  • Ethoxycarbonyl vs. Hydroxyl/Aminomethyl Groups: The ethoxycarbonyl group in the target compound enhances lipophilicity and metabolic stability compared to polar groups like hydroxyl (-OH) in 4-hydroxycyclohexanecarboxylic acid or aminomethyl (-CH₂NH₂) in tranexamic acid . This property makes it more suitable for prodrug strategies or membrane penetration in drug delivery.
  • Chlorophenyl vs. Ethoxycarbonyl :
    trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (used in atovaquone synthesis) exhibits π-π stacking interactions with aromatic drug targets, whereas the ethoxycarbonyl group in the target compound may participate in hydrogen bonding or esterase-mediated hydrolysis .

  • Fluorine and Hydroxyl Synergy :
    (1R,3R,4R)-4-Fluoro-3-hydroxycyclohexanecarboxylic acid demonstrates how fluorine’s electronegativity and hydroxyl’s hydrogen-bonding capability synergize to enhance binding affinity in enzyme-active sites, a feature absent in the ethoxycarbonyl-bearing target compound .

Stereochemical Considerations
  • The (1R,4R) configuration ensures spatial alignment of the ethoxycarbonyl and carboxylic acid groups, critical for enantioselective synthesis. This contrasts with compounds like cis-2-[[3,5-dichlorophenyl]carbamoyl]cyclohexanecarboxylic acid, where the cis configuration directs substituents toward distinct biological targets (e.g., mGluR4 allosteric modulation) .

Pharmaceutical Development

  • In atovaquone synthesis, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is coupled with naphthoquinone moieties . The target compound’s ethoxycarbonyl group could similarly anchor pharmacophores but may require optimization for redox stability in antimalarial applications.

Biological Activity

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral compound characterized by the presence of both ethoxycarbonyl and carboxylic acid functional groups on a cyclohexane ring. This unique structure contributes to its potential biological activity and applications in pharmaceutical research. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic uses.

  • Chemical Formula : C₁₀H₁₆O₄
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 15177-66-9
  • Functional Groups : Ethoxycarbonyl, Carboxylic Acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of both the ethoxycarbonyl and carboxylic acid groups enhances its reactivity and versatility in biological systems .

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Some studies suggest that cyclohexanecarboxylic acid derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use as antimicrobial agents .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies

  • Anticancer Activity :
    • A study explored the effects of this compound derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Calcium Channel Blockade :
    • Research into similar cyclohexane derivatives has revealed their potential as calcium channel blockers, which are useful in treating hypertension and other cardiovascular diseases. This suggests that this compound may have analogous effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Cyclohexanecarboxylic AcidLacks ethoxycarbonyl groupLimited reactivity
Ethyl CyclohexanecarboxylateLacks carboxylic acid groupReduced biological activity

This compound stands out due to its dual functional groups, allowing for greater versatility in chemical reactions and biological applications compared to its analogs .

Research Applications

The compound is being investigated for various applications:

  • Drug Development : Its derivatives are being explored as potential candidates for new drugs targeting metabolic and cardiovascular diseases.
  • Biochemical Studies : The compound serves as an intermediate in organic synthesis and is useful in studying enzyme interactions and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid?

  • Methodological Answer : The compound can be synthesized via stereoselective esterification of (1R,4R)-4-carboxycyclohexanecarboxylic acid using ethoxycarbonyl chloride under anhydrous conditions. Key steps include:

  • Activation : Use coupling agents like EDCI/HOBt to promote ester bond formation (similar to thiazolidine derivative synthesis in ).
  • Stereochemical Control : Employ chiral catalysts or resolution techniques to maintain the (1R,4R) configuration.
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields >95% purity .

Q. How is the stereochemical integrity of this compound validated?

  • Methodological Answer :

  • Chiral HPLC : Utilize a Chiralpak® column with a polar mobile phase (e.g., heptane/isopropanol) to confirm enantiomeric excess.
  • X-ray Crystallography : Resolve crystal structures to verify the cyclohexane ring conformation and substituent orientation .
  • NMR Analysis : Compare coupling constants (e.g., JJ-values) with known stereoisomers to confirm axial/equatorial substituent positions .

Q. What are the common functional group transformations applicable to this compound?

  • Methodological Answer :

  • Ester Hydrolysis : Treat with aqueous NaOH/EtOH to yield (1R,4R)-4-carboxycyclohexanecarboxylic acid.
  • Reduction : Use LiAlH4_4 to reduce the ethoxycarbonyl group to a hydroxymethyl moiety.
  • Derivatization : React with amines (e.g., cyclohexylamine) to form amides, enhancing solubility for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethoxycarbonyl group in this compound?

  • Methodological Answer :

  • Steric Effects : The equatorial positioning of the ethoxycarbonyl group (due to 1R,4R stereochemistry) reduces steric hindrance, enabling nucleophilic attack at the carbonyl carbon.
  • Electronic Effects : Electron-withdrawing cyclohexane substituents stabilize the transition state during hydrolysis, as shown by kinetic studies using 13C^{13}\text{C}-NMR .
  • Data Contradiction : Some studies report slower hydrolysis rates compared to linear esters, attributed to ring strain; this requires DFT calculations to resolve .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for enzyme inhibition .
  • MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How can enantioselective synthesis be achieved for analogs with modified substituents?

  • Methodological Answer :

  • Chiral Auxiliaries : Attach a menthol-based auxiliary to the cyclohexane ring to direct stereochemistry during substitution.
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., 4-formyl derivatives) to control R-configuration .
  • Resolution : Use enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.